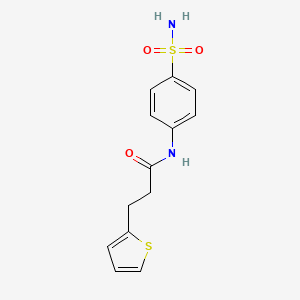![molecular formula C17H17FN4OS B12136438 5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)
5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Éthoxyphényl)-3-[(4-fluorophényl)méthylthio]-1,2,4-triazole-4-ylamine est un composé synthétique qui appartient à la classe des dérivés du triazole
Méthodes De Préparation
La synthèse de 5-(4-Éthoxyphényl)-3-[(4-fluorophényl)méthylthio]-1,2,4-triazole-4-ylamine implique généralement plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Elle peut être réalisée par une réaction de cyclisation impliquant des dérivés de l’hydrazine et des aldéhydes ou des cétones appropriés.
Introduction du groupe éthoxyphényle : Cette étape implique souvent une réaction de substitution nucléophile où un halogénure d’éthoxyphényle réagit avec l’intermédiaire triazole.
Fixation du groupe fluorophénylméthylthio : Cela peut être fait par une réaction de thiolation utilisant un halogénure de fluorophénylméthyle et un réactif thiol approprié.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l’utilisation de conditions de réaction et de techniques de purification évolutives.
Analyse Des Réactions Chimiques
5-(4-Éthoxyphényl)-3-[(4-fluorophényl)méthylthio]-1,2,4-triazole-4-ylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, convertissant potentiellement le composé en ses dérivés amine ou alcool correspondants.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l’éthanol), les catalyseurs (par exemple, le palladium sur carbone) et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé a montré un potentiel en tant qu’inhibiteur de certaines enzymes et de certains récepteurs, ce qui en fait un candidat pour le développement de médicaments.
Médecine : Des études préliminaires suggèrent qu’il pourrait avoir des propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de 5-(4-Éthoxyphényl)-3-[(4-fluorophényl)méthylthio]-1,2,4-triazole-4-ylamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d’une enzyme, inhibant son activité, ou il peut interagir avec un récepteur, modulant ses voies de signalisation. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la nature des interactions du composé.
Comparaison Avec Des Composés Similaires
5-(4-Éthoxyphényl)-3-[(4-fluorophényl)méthylthio]-1,2,4-triazole-4-ylamine peut être comparé à d’autres dérivés du triazole, tels que :
5-(4-Bromophényl)-3-[(4-fluorophényl)méthylthio]-1,2,4-triazole-4-ylamine : Ce composé a un groupe bromophényle au lieu d’un groupe éthoxyphényle, ce qui peut affecter son activité biologique et sa réactivité chimique.
5-(4-Méthoxyphényl)-3-[(4-fluorophényl)méthylthio]-1,2,4-triazole-4-ylamine : La présence d’un groupe méthoxy au lieu d’un groupe éthoxy peut influencer la solubilité du composé et son interaction avec les cibles moléculaires.
Propriétés
Formule moléculaire |
C17H17FN4OS |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H17FN4OS/c1-2-23-15-9-5-13(6-10-15)16-20-21-17(22(16)19)24-11-12-3-7-14(18)8-4-12/h3-10H,2,11,19H2,1H3 |
Clé InChI |
OQAAIGABGMZKBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12136367.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12136372.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136377.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136401.png)
![Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12136406.png)
![1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12136410.png)


![4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12136422.png)

![5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136456.png)
![ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B12136461.png)
